molecular formula C18H14FN3O3S B11240499 4-[(1,3-benzodioxol-5-ylmethyl)amino]-N-(4-fluorophenyl)-1,2-thiazole-3-carboxamide

4-[(1,3-benzodioxol-5-ylmethyl)amino]-N-(4-fluorophenyl)-1,2-thiazole-3-carboxamide

Cat. No.: B11240499
M. Wt: 371.4 g/mol
InChI Key: LFCZGKMTJOZORL-UHFFFAOYSA-N
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Description

4-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-N-(4-FLUOROPHENYL)-1,2-THIAZOLE-3-CARBOXAMIDE is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-N-(4-FLUOROPHENYL)-1,2-THIAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursorsCommon reagents used in these reactions include palladium catalysts for cross-coupling reactions, and various bases and solvents to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-N-(4-FLUOROPHENYL)-1,2-THIAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents include palladium catalysts for cross-coupling reactions, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

4-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-N-(4-FLUOROPHENYL)-1,2-THIAZOLE-3-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-N-(4-FLUOROPHENYL)-1,2-THIAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt cellular processes and lead to cell death, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-N-(4-FLUOROPHENYL)-1,2-THIAZOLE-3-CARBOXAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its ability to inhibit enzymes and disrupt cellular processes makes it a promising candidate for further research and development .

Properties

Molecular Formula

C18H14FN3O3S

Molecular Weight

371.4 g/mol

IUPAC Name

4-(1,3-benzodioxol-5-ylmethylamino)-N-(4-fluorophenyl)-1,2-thiazole-3-carboxamide

InChI

InChI=1S/C18H14FN3O3S/c19-12-2-4-13(5-3-12)21-18(23)17-14(9-26-22-17)20-8-11-1-6-15-16(7-11)25-10-24-15/h1-7,9,20H,8,10H2,(H,21,23)

InChI Key

LFCZGKMTJOZORL-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC3=CSN=C3C(=O)NC4=CC=C(C=C4)F

Origin of Product

United States

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